1-Butyl-3-methylimidazolium thiocyanate

Catalog No.
S641099
CAS No.
344790-87-0
M.F
C9H15N3S
M. Wt
197.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butyl-3-methylimidazolium thiocyanate

CAS Number

344790-87-0

Product Name

1-Butyl-3-methylimidazolium thiocyanate

IUPAC Name

1-butyl-3-methylimidazol-3-ium;thiocyanate

Molecular Formula

C9H15N3S

Molecular Weight

197.3 g/mol

InChI

InChI=1S/C8H15N2.CHNS/c1-3-4-5-10-7-6-9(2)8-10;2-1-3/h6-8H,3-5H2,1-2H3;3H/q+1;/p-1

InChI Key

SIXHYMZEOJSYQH-UHFFFAOYSA-M

SMILES

CCCCN1C=C[N+](=C1)C.C(#N)[S-]

Synonyms

(BMIM)SCN cpd, 1-butyl-3-methylimidazolium thiocyanate

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(#N)[S-]

1-Butyl-3-methylimidazolium thiocyanate ([BMIM][SCN]) is an ionic liquid (IL) belonging to the family of cationic imidazolium-based ILs. It is formed by the combination of the 1-butyl-3-methylimidazolium cation ([BMIM]⁺) and the thiocyanate anion (SCN⁻). Ionic liquids are salts with a melting point below 100°C and possess unique properties that make them attractive for various scientific applications [].


Molecular Structure Analysis

The [BMIM][SCN] molecule has a cationic head group consisting of a five-membered imidazole ring with a butyl group attached at the N1 position and a methyl group at the C3 position. The anionic tail is the linear thiocyanate ion (S-C≡N). The charged nature of the molecule and the bulky organic substituents on the cation contribute to the low melting point and unique properties of [BMIM][SCN] [].


Chemical Reactions Analysis

Synthesis

There are several methods reported for the synthesis of [BMIM][SCN]. A common approach involves the metathesis reaction between 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) and sodium thiocyanate (NaSCN) in an organic solvent like acetonitrile (CH₃CN) [].

[BMIM]Cl + NaSCN → [BMIM][SCN] + NaCl

Other Reactions

Limited information is available on specific reactions involving [BMIM][SCN]. However, due to its ionic nature, it can participate in various ion exchange reactions with other salts. Additionally, the thiocyanate anion can potentially undergo nucleophilic substitution reactions depending on the reaction conditions [].


Physical And Chemical Properties Analysis

  • Appearance: Light yellow to yellow to orange clear liquid [].
  • Molecular Formula: C₉H₁₅N₃S
  • Molecular Weight: 197.30 g/mol [].
  • Melting Point: Not reported. As an ionic liquid, [BMIM][SCN] is expected to have a melting point below 100°C.
  • Boiling Point: Not reported.
  • Density: 1.07 g/cm³ (at 30°C) [].
  • Viscosity: Data not readily available.
  • Solubility: Soluble in polar organic solvents like acetonitrile and methanol []. Solubility in water may be limited due to the hydrophobic nature of the cation.
  • Thermal Stability: Relatively stable at moderate temperatures [].

Extractive Distillation:

BMIM][SCN] shows promise as an alternative to conventional entrainers used in the extractive distillation process for separating azeotropic mixtures, such as cyclohexane and benzene. [] Entrainers are additional components added to the distillation process to modify the relative volatility of the target components, allowing for their efficient separation. BMIM][SCN] can potentially offer advantages over traditional entrainers due to its high boiling point, low volatility, and ability to selectively solvate specific components in the mixture.

Electrolytes for Batteries and Supercapacitors:

BMIM][SCN] has been investigated as a potential component in the development of electrolytes for batteries and supercapacitors. When combined with other electrolytes like polyethylene oxide (PEO) and sodium perchlorate (NaClO4), BMIM][SCN] can improve the ionic conductivity of the electrolyte at room temperature, leading to enhanced performance of these energy storage devices. []

Other Potential Applications:

Beyond the specific examples mentioned above, BMIM][SCN] is being explored in various other research areas due to its unique properties. These include:

  • Catalysis: BMIM][SCN] may be used as a solvent or catalyst in various chemical reactions.
  • Material Science: BMIM][SCN] can be used in the synthesis and characterization of new materials.
  • Biotechnology: BMIM][SCN] has potential applications in the extraction and separation of biomolecules.

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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